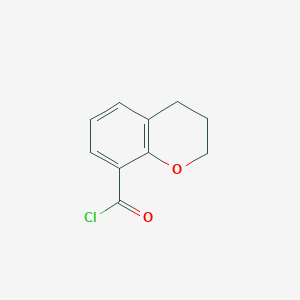

Chroman-8-carbonyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYLUAYKWAEQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573162 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034566-09-0 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Chroman 8 Carbonyl Chloride

Fundamental Reaction Pathways of Acyl Chlorides

Acyl chlorides, including Chroman-8-carbonyl chloride, are characterized by a carbonyl group attached to a chlorine atom. This arrangement makes them potent electrophiles and versatile intermediates in organic synthesis. wordpress.comfiveable.me

Nucleophilic Acyl Substitution Mechanisms and Intermediates

The principal reaction pathway for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.comjove.com This reaction proceeds through a two-stage addition-elimination mechanism. fiveable.mechemistrystudent.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. oregonstate.eduvanderbilt.edu This intermediate is typically unstable. oregonstate.edu Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. masterorganicchemistry.comkhanacademy.org The chloride ion is an excellent leaving group, which drives the reaction forward. fiveable.me

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon of the acyl chloride. jove.com

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate with a negative charge on the oxygen is formed. vanderbilt.edubyjus.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. masterorganicchemistry.comoregonstate.edu

Electrophilic Character of the Carbonyl Carbon

The carbonyl carbon in Chroman-8-carbonyl chloride possesses a significant partial positive charge, rendering it highly electrophilic. This electrophilicity is a consequence of the inductive effect of both the oxygen and chlorine atoms, which withdraw electron density from the carbon atom. fiveable.mechemistrystudent.com The chlorine atom's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making acyl chlorides more reactive than other carboxylic acid derivatives like esters and amides. fiveable.meopenochem.org While the chlorine atom has lone pairs that could participate in resonance, the overlap between chlorine's 3p orbital and carbon's 2p orbital is poor, making resonance stabilization less significant. libretexts.org This lack of stabilization contributes to the high reactivity of acyl chlorides. libretexts.org

Derivatization and Functional Group Interconversion at the Carbonyl Chloride Moiety

The high reactivity of the acyl chloride group in Chroman-8-carbonyl chloride allows for its facile conversion into a variety of other functional groups. wordpress.com

Formation of Esters, Amides, and Anhydrides

Chroman-8-carbonyl chloride can be readily converted into esters, amides, and anhydrides through nucleophilic acyl substitution reactions. wikipedia.orguomustansiriyah.edu.iq

Esters: Reaction with alcohols (alcoholysis) yields esters. This is a common and efficient method for ester synthesis. uomustansiriyah.edu.iqsavemyexams.com The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. uomustansiriyah.edu.iqyoutube.com

Amides: Reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) produces amides. uomustansiriyah.edu.iqsavemyexams.com Typically, two equivalents of the amine are used, with one acting as the nucleophile and the other as a base to neutralize the liberated HCl. uomustansiriyah.edu.iq

Anhydrides: Reaction with a carboxylate salt or a carboxylic acid leads to the formation of an acid anhydride. wikipedia.orgmasterorganicchemistry.com This method can be used to prepare both symmetrical and mixed anhydrides. uomustansiriyah.edu.iq

| Reactant | Product | Reaction Type |

|---|---|---|

| Alcohol (R'-OH) | Ester (Chroman-8-COOR') | Alcoholysis |

| Amine (R'R''NH) | Amide (Chroman-8-CONR'R'') | Aminolysis |

| Carboxylate (R'-COO⁻) | Anhydride (Chroman-8-COOCOR') | Acylation |

Synthesis of Ketones and Other Carbonyl-Containing Compounds from Acid Chlorides

Acyl chlorides are valuable precursors for the synthesis of ketones.

Reaction with Organocuprates: Gilman reagents (lithium dialkylcuprates, R₂CuLi) are particularly effective for converting acyl chlorides to ketones. chemistrysteps.commasterorganicchemistry.com Unlike more reactive organometallic reagents like Grignards, organocuprates are less reactive towards the resulting ketone, allowing for its isolation. chemistrysteps.comchemistrysteps.com The reaction is thought to proceed through a radical pathway rather than a standard nucleophilic acyl substitution. wikipedia.org

Other Methods: Other organometallic reagents, such as organozinc and organocadmium compounds, can also be used to synthesize ketones from acyl chlorides, though with varying yields. wikipedia.org The Weinreb ketone synthesis, which involves the formation of a Weinreb amide intermediate, is another method to prevent over-addition and isolate the ketone product. wikipedia.org

Radical Carbonylation and Acyl Radical Generation

Acyl chlorides can serve as precursors for the generation of acyl radicals. Visible light photoredox catalysis has emerged as a mild method for generating acyl radicals from various precursors, including acyl chlorides. nih.govmdpi.com These reactive acyl radicals can then participate in a variety of synthetic transformations. nih.gov The generation of acyl radicals from acyl chlorides can be achieved through a nucleophilic organic catalyst that, upon activation by low-energy photons, facilitates the cleavage of the carbon-chlorine bond. nih.gov These acyl radicals can then undergo reactions such as Giese-type additions to electron-deficient alkenes. nih.govresearchgate.net

Cross-Coupling Reactions Involving Carbonyl Chlorides

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on Chroman-8-carbonyl chloride are not extensively documented, the reactivity of the carbonyl chloride functional group is well-established in various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the acyl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst.

Stille Coupling:

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organostannanes with organic electrophiles, including acyl chlorides. This reaction is a versatile method for the formation of ketones. organic-chemistry.orgnih.gov The chemoselective coupling of aromatic and aliphatic acyl chlorides with aryl-, heteroaryl-, and alkynylstannanes can be achieved in high yields. organic-chemistry.org A key advantage of this method is its tolerance for a wide range of functional groups, including aryl chlorides and bromides, which might otherwise react under typical cross-coupling conditions. organic-chemistry.org

The catalytic cycle of the Stille coupling of an acyl chloride is believed to proceed through the following key steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the acyl chloride (RCOCl) to form a Pd(II) acyl complex.

Transmetalation: The organostannane (R'SnR''3) transfers an organic group (R') to the palladium complex.

Reductive Elimination: The coupled product (R-CO-R') is eliminated from the palladium complex, regenerating the Pd(0) catalyst. wikipedia.org

Representative Yields for Stille Coupling of Aryl Carbonyl Chlorides with Organostannanes

| Aryl Carbonyl Chloride | Organostannane | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Benzoyl chloride | Phenyltributyltin | Pd(PPh3)4 | Benzophenone | 95 |

| 4-Methoxybenzoyl chloride | Vinyltributyltin | PdCl2(PPh3)2 | 4-Methoxy-chalcone | 88 |

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. An important extension of this reaction, the acyl Sonogashira coupling, utilizes acyl chlorides as the electrophile to produce α,β-alkynyl ketones. mdpi.com This reaction is a powerful tool for the synthesis of various heterocyclic compounds, as the resulting ynones are versatile intermediates. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. mdpi.commdpi.com

Examples of Acyl Sonogashira Coupling Products and Yields

| Acyl Chloride | Terminal Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Benzoyl chloride | Phenylacetylene | PdCl2(PPh3)2/CuI | 1,3-Diphenylprop-2-yn-1-one | 98 |

| 4-Nitrobenzoyl chloride | 1-Heptyne | Pd(OAc)2/PPh3 | 1-(4-Nitrophenyl)non-2-yn-1-one | 85 |

Suzuki-Miyaura Coupling:

While the traditional Suzuki-Miyaura coupling involves organoboron compounds and organic halides, its application with acyl chlorides for the synthesis of ketones has also been developed. This method provides an alternative to other ketone synthesis methodologies and benefits from the generally low toxicity and high stability of boronic acids. nih.gov The reaction is typically performed under anhydrous conditions with a palladium catalyst and a base. nih.gov

Kinetic and Mechanistic Investigations of Chroman-8-carbonyl chloride Reactions

Detailed kinetic and mechanistic studies specifically on Chroman-8-carbonyl chloride are limited in publicly available literature. However, extensive research on analogous aromatic and aliphatic acyl chlorides provides a strong foundation for understanding the reactivity of this compound.

The kinetics of reactions involving acyl chlorides, such as solvolysis, are often studied to elucidate the reaction mechanism. The solvolysis of acyl chlorides can proceed through different mechanisms, primarily SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular), depending on the substrate structure, solvent, and nucleophile. libretexts.org

For many carbamoyl (B1232498) chlorides, which share the carbonyl chloride moiety, solvolysis reactions are often observed to proceed through an SN1 mechanism. researchgate.net This involves the rate-determining ionization of the acyl chloride to form an acylium ion intermediate, which is then rapidly attacked by the solvent (nucleophile). libretexts.org The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate and the ionizing power of the solvent. libretexts.org

In contrast, an SN2-type mechanism involves a concerted process where the nucleophile attacks the carbonyl carbon at the same time as the chloride ion departs. acs.org Computational studies on simple acyl chlorides suggest that a concerted SN2-like mechanism can be operative, bypassing a discrete tetrahedral intermediate in some cases. acs.orgnih.gov

The rate of nucleophilic substitution at the carbonyl carbon is highly influenced by the polarity of the solvent. Polar protic solvents can stabilize the transition state and any charged intermediates, thereby accelerating the reaction. libretexts.org

Relative Solvolysis Rates of Benzoyl Chloride in Different Solvents at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Water | 78.5 | 1.00 x 106 |

| 80% Ethanol / 20% Water | 65.4 | 1.6 x 104 |

| Methanol | 32.6 | 1.0 x 103 |

The mechanism of nucleophilic acyl substitution on carbonyl chlorides is generally described by the addition-elimination pathway. masterorganicchemistry.com This mechanism involves two key steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. youtube.com

Theoretical studies have also explored the possibility of a concerted SN2-like mechanism for nucleophilic substitution at the carbonyl carbon of acid chlorides, particularly in the gas phase or with certain nucleophiles. acs.orgnih.gov In this pathway, the formation of the new bond and the breaking of the old bond occur in a single transition state, without the formation of a stable tetrahedral intermediate. acs.org The operative mechanism can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific structure of the acyl chloride.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For chroman-8-carbonyl chloride, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum of chroman derivatives provides key information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values. The chroman skeleton consists of an aliphatic dihydropyran ring fused to a benzene (B151609) ring.

In a typical chroman structure, the protons on the heterocyclic ring appear in the upfield region. The protons at C-4 (benzylic and adjacent to an oxygen atom) are expected to resonate as a triplet around δ 4.2 ppm. The protons at C-3, being methylene (B1212753) protons adjacent to the benzylic C-4, typically appear as a multiplet around δ 2.0 ppm. The C-2 protons, adjacent to the ring oxygen, are observed as a triplet around δ 2.8 ppm.

The aromatic protons are observed further downfield. In the case of chroman-8-carbonyl chloride, the carbonyl chloride group (-COCl) at the C-8 position exerts a strong electron-withdrawing and deshielding effect on the adjacent protons. This causes the proton at C-7 to appear at a significantly downfield shift compared to unsubstituted chroman. The protons at C-5 and C-6 will also be affected, resulting in a distinct splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Chroman-8-carbonyl chloride This interactive table provides predicted chemical shift ranges for the protons in Chroman-8-carbonyl chloride based on data from analogous chroman derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 4.2 - 4.4 | Triplet (t) |

| H-3 | ~ 1.9 - 2.1 | Multiplet (m) |

| H-4 | ~ 2.8 - 3.0 | Triplet (t) |

| H-5 | ~ 7.0 - 7.2 | Doublet (d) |

| H-6 | ~ 7.3 - 7.5 | Triplet (t) |

| H-7 | ~ 7.8 - 8.0 | Doublet (d) |

¹³C NMR spectroscopy is crucial for identifying the number of non-equivalent carbon atoms and characterizing their chemical environment. In chroman-8-carbonyl chloride, the most notable signal is that of the carbonyl carbon from the acyl chloride group. Due to the strong deshielding effect of both the double-bonded oxygen and the electronegative chlorine, this carbon is expected to resonate in the downfield region of the spectrum, typically between 165 and 180 ppm. stackexchange.com

The carbons of the chroman skeleton have characteristic chemical shifts. The aliphatic carbons C-2, C-3, and C-4 resonate in the upfield region, while the aromatic carbons (C-4a, C-5, C-6, C-7, C-8, C-8a) appear between approximately 115 and 160 ppm. The presence of the carbonyl chloride substituent at C-8 will significantly influence the chemical shifts of the aromatic carbons, particularly C-7, C-8, and C-8a. Studies on substituted 2,2-dimethylchroman-4-one (B181875) derivatives show that substituent effects can be interpreted to assign carbon signals accurately. conicet.gov.arnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for Chroman-8-carbonyl chloride This interactive table displays predicted chemical shift ranges for the carbons in Chroman-8-carbonyl chloride, highlighting the characteristic carbonyl signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| C-2 | ~ 65 - 68 |

| C-3 | ~ 22 - 25 |

| C-4 | ~ 28 - 31 |

| C-4a | ~ 120 - 123 |

| C-5 | ~ 128 - 130 |

| C-6 | ~ 125 - 127 |

| C-7 | ~ 118 - 120 |

| C-8 | ~ 135 - 138 |

| C-8a | ~ 155 - 158 |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons. For chroman-8-carbonyl chloride, COSY would show correlations between H-2/H-3, H-3/H-4, and among the aromatic protons H-5, H-6, and H-7, confirming the spin systems of the aliphatic and aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the downfield aromatic proton H-7 to the carbonyl carbon, confirming the position of the acyl chloride group at C-8. emerypharma.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of the Carbonyl Group

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups. The most prominent feature in the IR spectrum of chroman-8-carbonyl chloride is the carbonyl (C=O) stretching vibration. Acyl chlorides are known to exhibit a strong and sharp absorption band at a characteristically high frequency due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens the C=O double bond. reddit.com For aromatic acyl chlorides, this absorption typically appears in the range of 1770-1815 cm⁻¹. ucalgary.cauobabylon.edu.iq This is significantly higher than the C=O stretching frequency for ketones, esters, or carboxylic acids, making it a diagnostic peak for the acyl chloride functionality. libretexts.org

Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), and a strong C-O stretching vibration from the chroman ether linkage (around 1200-1260 cm⁻¹).

Table 3: Key IR Absorption Frequencies for Chroman-8-carbonyl chloride This interactive table summarizes the expected major vibrational frequencies.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1770 - 1815 | Strong, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Aryl Ether) | 1200 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. For chroman-8-carbonyl chloride (C₁₀H₉ClO₂), the molecular ion peak (M⁺) would be expected at m/z 196, corresponding to the ³⁵Cl isotope, and a smaller peak at m/z 198 (the M+2 peak) with about one-third the intensity, which is characteristic for a molecule containing one chlorine atom. jove.com

The fragmentation pattern under electron ionization (EI) would likely involve several key pathways:

Loss of a Chlorine Radical : A primary fragmentation would be the cleavage of the C-Cl bond to lose a chlorine radical (•Cl), resulting in a stable acylium ion at m/z 161. This is often a prominent peak in the spectra of acyl chlorides.

Loss of Carbon Monoxide : The resulting acylium ion (m/z 161) can then lose a molecule of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds, to yield a fragment at m/z 133. benthamopen.comnih.gov

Retro-Diels-Alder Reaction : Chroman and related structures can undergo a characteristic retro-Diels-Alder fragmentation of the dihydropyran ring, though this may be less prominent than fragmentations involving the reactive acyl chloride group.

Integration of Complementary Spectroscopic Techniques for Comprehensive Characterization

While each spectroscopic technique provides valuable data, the true power in structural elucidation lies in their integrated application. rsc.org For chroman-8-carbonyl chloride, the process of characterization is a logical progression:

MS establishes the molecular formula (from the molecular ion peak and isotopic pattern) and suggests key structural features (e.g., presence of chlorine).

IR spectroscopy confirms the presence of critical functional groups , most notably the high-frequency C=O stretch that definitively identifies the acyl chloride.

¹H and ¹³C NMR provide the detailed carbon-hydrogen framework . The number of signals indicates the molecular symmetry, while chemical shifts point to the electronic environment of each nucleus.

2D NMR (COSY, HSQC, HMBC) connects the pieces . COSY establishes proton-proton adjacencies within the aliphatic and aromatic rings. HSQC links each proton to its directly attached carbon. Finally, HMBC provides the long-range connectivity information that bridges different parts of the molecule, such as linking the aromatic ring to the carbonyl group and the dihydropyran ring, allowing for the final, unambiguous assembly of the entire molecular structure. wpmucdn.com

This combinatorial approach, leveraging the strengths of each technique, ensures a comprehensive and confident structural elucidation of chroman-8-carbonyl chloride.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. khanacademy.org The absorption of this energy excites electrons from a ground state to a higher energy orbital, with the specific wavelengths of absorption being characteristic of the molecule's chromophores (light-absorbing parts). youtube.com

For Chroman-8-carbonyl chloride, the principal chromophores are the benzene ring of the chroman system and the carbonyl group of the acyl chloride, which are in conjugation. This conjugation is expected to influence the absorption maxima. Typically, molecules with these features exhibit two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like the one present in the chroman structure, these transitions often result in strong absorption bands.

n → π* Transitions: This involves the excitation of an electron from a non-bonding orbital (like the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. libretexts.org

Acyl chlorides typically show a weak n→π* absorption maximum around 235 nm and a more intense π→π* absorption below 200 nm. ucalgary.ca The presence of the aromatic ring in conjugation with the carbonyl group in Chroman-8-carbonyl chloride would likely cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. utoronto.ca

Illustrative UV-Vis Spectral Data for Chroman-8-carbonyl chloride

This table presents expected, not experimental, data based on the analysis of similar compounds.

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Moiety |

| π → π | ~210 | High (~10,000 - 20,000) | Aromatic Ring & C=O |

| π → π | ~265 | Moderate (~1,000 - 3,000) | Aromatic Ring |

| n → π* | ~290 | Low (~100 - 500) | Carbonyl Group (C=O) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org When light interacts with a molecule, it can excite the molecule into a virtual energy state, which then relaxes and emits a photon. While most photons are scattered elastically (Rayleigh scattering), a small fraction is scattered inelastically (Raman scattering), having lost or gained energy corresponding to the vibrational modes of the molecule. wikipedia.org This energy shift provides a detailed, specific vibrational spectrum, often referred to as a "molecular fingerprint," which is unique to the compound's structure. wikipedia.orglibretexts.org

For Chroman-8-carbonyl chloride, several characteristic Raman shifts are expected, corresponding to the vibrations of its specific functional groups:

C=O Stretch: The carbonyl stretch of an acyl chloride is one of the most intense and characteristic peaks in its Raman spectrum, expected to appear at a high wavenumber.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the benzene ring of the chroman moiety give rise to characteristic peaks.

C-Cl Stretch: The stretching of the carbon-chlorine bond in the acyl chloride group provides another key diagnostic peak.

Chroman Ring Vibrations: The heterocyclic chroman ring itself will have a series of characteristic "breathing" and deformation modes.

Illustrative Raman Spectral Data for Chroman-8-carbonyl chloride

This table presents expected, not experimental, data based on the analysis of similar compounds.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1790-1815 | C=O Stretch | Acyl Chloride |

| ~1580-1610 | C=C Stretch | Aromatic Ring |

| ~1450-1490 | CH₂ Scissoring | Aliphatic (Chroman Ring) |

| ~1250-1300 | C-O-C Asymmetric Stretch | Ether (Chroman Ring) |

| ~800-850 | C-H Out-of-Plane Bending | Aromatic Ring |

| ~600-800 | C-Cl Stretch | Acyl Chloride |

Electron Energy-Loss Spectroscopy (EELS) for Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique, typically performed in a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. wikipedia.org As the electron beam interacts with the sample, some electrons undergo inelastic scattering, losing a characteristic amount of energy. measurlabs.com This energy loss is measured by an electron spectrometer, producing a spectrum of the energy loss.

An EELS spectrum provides two main types of information:

Low-Loss Region (0-50 eV): This region is dominated by plasmon excitations and can provide information about the electronic structure of the material, such as π→π* transitions in organic molecules. researchgate.net It can also be used for determining the local thickness of the sample. wikipedia.org

Core-Loss Region (>50 eV): This region shows sharp ionization edges corresponding to the energy required to excite core electrons of the atoms in the sample. wikipedia.org Each element has characteristic core-loss energies (e.g., Carbon K-edge, Oxygen K-edge, Chlorine L-edge), making EELS a powerful tool for elemental analysis at high spatial resolution. Furthermore, the fine structure near the edge (Energy Loss Near Edge Structure, or ELNES) can provide details about the local chemical environment, including bonding and oxidation states.

For a molecule like Chroman-8-carbonyl chloride, EELS could theoretically map the distribution of carbon, oxygen, and chlorine atoms within a sample. However, organic molecules are often sensitive to the high-energy electron beam, which can cause radiation damage, making analysis challenging. nih.gov No specific EELS data for Chroman-8-carbonyl chloride is currently available.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful and definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net The method relies on the diffraction of a beam of X-rays by the ordered lattice of atoms in a single crystal. carleton.edu The resulting diffraction pattern of spots is used to calculate the positions of the atoms within the crystal's unit cell.

A successful SCXRD analysis of Chroman-8-carbonyl chloride would provide a wealth of precise structural information, including:

Molecular Confirmation: The exact 3D shape of the molecule in the solid state, including the conformation of the chroman ring.

Bond Lengths and Angles: Highly accurate measurements of all interatomic distances and angles. carleton.edu

Stereochemistry: Unambiguous determination of the molecule's stereochemistry.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing information about non-covalent interactions like hydrogen bonds or π-stacking. mdpi.com

The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. uq.edu.au To date, the crystal structure of Chroman-8-carbonyl chloride has not been reported in crystallographic databases. If a suitable crystal were to be grown, SCXRD would be the unequivocal method to elucidate its solid-state structure. nih.gov

Computational Chemistry Studies of Chroman 8 Carbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the geometries, reaction energies, and other properties of molecules. For a molecule like Chroman-8-carbonyl chloride, DFT could be employed to optimize its three-dimensional structure and calculate its vibrational frequencies. However, specific DFT studies on this compound are not available in the reviewed literature.

Molecular Orbital Analysis, HOMO-LUMO Gap, and Charge Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Analysis of the charge distribution can identify electrophilic and nucleophilic sites within the molecule. For Chroman-8-carbonyl chloride, the carbonyl carbon is expected to be a primary electrophilic site. Without specific calculations, quantitative values for the HOMO-LUMO gap and atomic charges for this molecule cannot be provided.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely pathway for a reaction. For Chroman-8-carbonyl chloride, this could involve modeling its reactions, such as nucleophilic acyl substitution. However, no computational studies detailing specific reaction mechanisms involving this compound have been found.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models can predict the reactivity and selectivity of organic compounds in various transformations. By analyzing the electronic and steric properties of a molecule, it is possible to forecast how it will interact with other reagents. For instance, the reactivity of the carbonyl chloride group in Chroman-8-carbonyl chloride towards different nucleophiles could be computationally assessed. Such predictive studies for this specific molecule are not present in the available literature.

Conformational Analysis and Intermolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the chroman ring system in Chroman-8-carbonyl chloride, different puckering conformations would exist. Computational methods can determine the relative energies of these conformers and the energy barriers between them. Furthermore, these methods can model intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical in understanding the behavior of the compound in different environments. Specific conformational analyses or studies of intermolecular interactions for Chroman-8-carbonyl chloride have not been reported.

Applications in Advanced Synthetic Chemistry and Materials Science

Chroman-8-carbonyl chloride as a Precursor and Building Block in Complex Chemical Synthesis

Chroman-8-carbonyl chloride serves as a valuable precursor in multi-step organic synthesis due to the high reactivity of the acyl chloride functional group. This reactivity allows for a variety of nucleophilic acyl substitution reactions, enabling the introduction of diverse functionalities onto the chroman core. The chroman scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. units.itresearchgate.netresearchgate.netnih.govacs.org The ability to functionalize this core at the 8-position through the carbonyl chloride group opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

The primary utility of chroman-8-carbonyl chloride lies in its ability to react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. These reactions are typically efficient and proceed under mild conditions. For instance, the reaction with primary or secondary amines readily yields chroman-8-carboxamides, a class of compounds that has been investigated for various biological activities. researchgate.net

Table 1: Representative Reactions of Chroman-8-carbonyl Chloride

| Nucleophile | Product | Reaction Type |

| R-OH (Alcohol) | Chroman-8-carboxylate ester | Esterification |

| R-NH2 (Primary Amine) | N-substituted Chroman-8-carboxamide | Amidation |

| R2NH (Secondary Amine) | N,N-disubstituted Chroman-8-carboxamide | Amidation |

| R-SH (Thiol) | Chroman-8-carbothioate | Thioesterification |

These straightforward transformations make chroman-8-carbonyl chloride a key intermediate for introducing the chroman-8-carbonyl moiety into more complex molecules. This strategy is particularly useful in the late-stage functionalization of drug candidates or in the synthesis of molecular probes.

Synthesis of Novel Heterocyclic Systems Incorporating the Chroman Framework

The rigid bicyclic structure of the chroman framework makes it an attractive scaffold for the construction of more elaborate heterocyclic systems. Chroman-8-carbonyl chloride, with its reactive handle, is a key player in synthetic strategies aimed at creating chroman-fused ring systems and integrating the chroman unit into larger polycyclic and macrocyclic architectures.

Construction of Chroman-Fused Ring Systems

The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, often leading to molecules with unique biological and material properties. beilstein-archives.orgresearchgate.net The carbonyl chloride group at the 8-position of the chroman ring can be utilized in intramolecular cyclization reactions to construct fused ring systems. For example, a suitably substituted chroman-8-carbonyl chloride derivative can undergo an intramolecular Friedel-Crafts acylation reaction to form a new ring fused to the benzene (B151609) portion of the chroman core. This approach allows for the creation of tricyclic and tetracyclic systems with a defined stereochemistry.

Another strategy involves the conversion of the carbonyl chloride to other functional groups that can participate in cyclization reactions. For instance, conversion to a carboxamide followed by an intramolecular cyclization can lead to the formation of fused nitrogen-containing heterocycles. nih.gov These chroman-fused heterocycles are of interest for their potential as novel scaffolds in drug discovery. nih.gov

Integration into Polycyclic and Macrocyclic Architectures

The incorporation of the chroman framework into larger polycyclic and macrocyclic structures can lead to molecules with interesting topographical features and potential applications in materials science and as complex ligands. nih.govnih.gov Chroman-8-carbonyl chloride can be used as a building block in the synthesis of such architectures. For example, reaction with a diamine can lead to the formation of a bis-amide, which can then be used in subsequent reactions to form a macrocycle.

While direct examples of the use of chroman-8-carbonyl chloride in the synthesis of complex macrocycles are not extensively reported, the general principles of macrocyclization can be applied. nih.gov The rigidity of the chroman unit can act as a corner element in the design of macrocyclic hosts for molecular recognition.

Role in Supramolecular Chemistry and Molecular Device Design

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comnih.gov The chroman scaffold, with its potential for derivatization, can be incorporated into molecules designed for host-guest chemistry and self-assembly, which are the fundamental principles behind the construction of molecular devices.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govnih.govdiva-portal.orgnih.govmdpi.com The chroman unit can be incorporated into larger macrocyclic or cage-like structures to create hosts with specific recognition properties. The chroman-8-carbonyl chloride provides a convenient point of attachment for linking the chroman moiety to other molecular components to build up these complex host structures. For instance, calixarenes incorporating chromane (B1220400) moieties have been synthesized and their host-guest properties investigated. units.it

The chroman framework can contribute to the preorganization of the host molecule, creating a well-defined binding cavity. The electronic properties of the chroman ring can also play a role in guest binding through π-π stacking or other non-covalent interactions. While specific studies on host-guest systems derived directly from chroman-8-carbonyl chloride are limited, the principles of molecular recognition suggest that chroman-containing hosts could be designed to selectively bind a variety of guest molecules. units.it

Self-Assembly Processes and Ordered Structures

Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. mdpi.comresearchgate.netchemistryviews.orgorganic-chemistry.org Amphiphilic molecules, which possess both hydrophobic and hydrophilic parts, are known to self-assemble in solution to form micelles, vesicles, and other nanostructures. By introducing polar groups through the reaction of chroman-8-carbonyl chloride (e.g., forming amides with amino acids or esters with polyethylene (B3416737) glycol), it is possible to create amphiphilic chroman derivatives.

These amphiphilic chroman derivatives could potentially self-assemble into ordered structures, such as liquid crystals or supramolecular polymers. The chroman unit, with its rigid and aromatic nature, could promote ordered packing through π-π stacking interactions. Such self-assembled materials could have applications in areas like drug delivery and organic electronics. The development of fluorescent chroman derivatives, which can be synthesized from chroman-8-carbonyl chloride, could also lead to new fluorescent probes for studying supramolecular systems. frontiersin.orgfrontiersin.orgresearchgate.net

Development of Supramolecular Catalysts

The chroman scaffold, a key structural feature of Chroman-8-carbonyl chloride, is of growing interest in the design of complex molecular architectures, including supramolecular catalysts. While direct applications of Chroman-8-carbonyl chloride in this specific field are not extensively documented, its role as a reactive building block allows for the incorporation of the chroman moiety into larger, catalytically active supramolecular systems. The development of such catalysts often involves the strategic assembly of molecular components through non-covalent interactions to create a confined reaction environment, mimicking the active sites of enzymes.

The highly reactive nature of the carbonyl chloride group in Chroman-8-carbonyl chloride makes it an ideal synthon for covalently linking the chroman unit to other molecular components that can self-assemble into larger catalytic structures. For instance, it can be envisaged that Chroman-8-carbonyl chloride could be used to functionalize ligands that, in turn, coordinate with metal centers to form metallo-supramolecular cages. These cages can encapsulate guest molecules and catalyze reactions with high selectivity and efficiency. Research has demonstrated the use of chiral supramolecular cages for catalytic reactions such as the epoxidation of 2,2-dimethyl-2H-chromene and its derivatives, achieving high enantioselectivity. mdpi.com This highlights the potential for chroman-containing structures to participate in and influence catalytic processes within confined supramolecular environments.

The table below illustrates potential research directions for utilizing chroman derivatives, accessible from Chroman-8-carbonyl chloride, in the development of supramolecular catalysts.

| Catalyst Type | Potential Role of Chroman Moiety | Target Reactions |

| Metallo-supramolecular Cages | Structural scaffold, modulation of electronic properties | Asymmetric synthesis, oxidation, reduction |

| Hydrogen-bonded Capsules | Component of self-assembling units, substrate recognition | Cycloadditions, sigmatropic rearrangements |

| Catalytic Molecular Knots | Inducing chirality, providing structural rigidity | Stereoselective catalysis |

Potential in Advanced Materials Chemistry

The unique structural and electronic properties of the chroman ring system make Chroman-8-carbonyl chloride a valuable precursor for the synthesis of advanced materials. Its potential applications span a range of materials, including functional polymers and optoelectronic devices. The reactivity of the carbonyl chloride group allows for the straightforward incorporation of the chroman unit into various material backbones or as a pendant group, thereby imparting specific functionalities to the final material.

In the realm of polymer chemistry, Chroman-8-carbonyl chloride can serve as a monomer or a functionalizing agent for the development of novel polymers. For instance, it can be reacted with diols or diamines to form polyesters or polyamides, respectively. The inclusion of the chroman moiety into the polymer backbone can significantly influence the material's properties, such as thermal stability, mechanical strength, and optical characteristics. Functional polymers containing chroman-like structures, such as coumarins, have been investigated for applications like flame retardants. mdpi.com

The chroman scaffold is also a key component in molecules with interesting optoelectronic properties. Coumarin derivatives, which share the benzopyran core with chromans, are known for their applications in dye-sensitized solar cells and as laser dyes. mdpi.comacs.org The chroman unit can be functionalized through the carbonyl chloride group to create new materials for organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The electronic properties of the chroman ring can be fine-tuned by introducing different substituents, allowing for the rational design of materials with specific absorption and emission characteristics.

The table below summarizes the potential applications of materials derived from Chroman-8-carbonyl chloride in advanced materials chemistry.

| Material Class | Potential Application | Key Properties Imparted by Chroman Moiety |

| Functional Polymers | High-performance plastics, flame retardants, membranes | Thermal stability, specific optical properties |

| Optoelectronic Materials | Organic Light-Emitting Diodes (OLEDs), sensors | Tunable fluorescence, charge transport properties |

| Thermosetting Resins | Adhesives, composites | High thermal and chemical resistance |

Conclusion and Future Research Perspectives

Current Challenges and Opportunities in Chroman-8-carbonyl chloride Chemistry

The primary challenge in the field of chroman-8-carbonyl chloride chemistry is the limited availability of specific and efficient synthetic routes to the precursor, chroman-8-carboxylic acid. While general methods for the synthesis of chroman carboxylic acids exist, these often result in mixtures of isomers, necessitating tedious and often low-yielding purification steps. google.com The regioselective introduction of a carboxyl group at the 8-position of the chroman ring system remains a significant synthetic obstacle. Overcoming this challenge would unlock the full potential of chroman-8-carbonyl chloride as a building block.

Another challenge lies in the inherent reactivity of the acyl chloride functional group. While this reactivity is desirable for the synthesis of derivatives, it also makes chroman-8-carbonyl chloride susceptible to hydrolysis and other degradation pathways, requiring careful handling and storage conditions. The stability of this compound, particularly in the context of multi-step syntheses, needs to be thoroughly investigated.

Despite these challenges, the opportunities presented by chroman-8-carbonyl chloride are substantial. The carbonyl chloride group serves as a versatile handle for the introduction of a wide array of functional groups through nucleophilic acyl substitution. libretexts.org This allows for the facile synthesis of a diverse library of amides, esters, and other derivatives. The strategic placement of the functional group at the 8-position can significantly influence the electronic and steric properties of the chroman system, potentially leading to the discovery of novel bioactive compounds or materials with unique photophysical properties. The exploration of these derivatives in medicinal chemistry, materials science, and agrochemical research represents a significant opportunity.

Emerging Methodologies and Catalytic Systems for Enhanced Synthesis

Recent advancements in synthetic organic chemistry offer promising avenues for addressing the challenges associated with the synthesis of chroman-8-carbonyl chloride and its precursors. Modern catalytic systems, particularly those based on transition metals, are being increasingly employed for the regioselective functionalization of aromatic rings. The development of directed C-H activation/carboxylation reactions could provide a more direct and efficient route to chroman-8-carboxylic acid, bypassing the need for classical multi-step synthetic sequences.

The conversion of the carboxylic acid to the carbonyl chloride itself can be optimized using modern reagents. While traditional methods using thionyl chloride or oxalyl chloride are effective, the development of milder and more selective reagents, potentially in catalytic amounts, would be a significant step forward. libretexts.orgchemguide.co.uk Research into solid-supported reagents or novel catalytic cycles for this transformation could lead to more sustainable and environmentally friendly synthetic protocols.

Interdisciplinary Research Avenues for Chroman-8-carbonyl chloride Derivatives

The true potential of chroman-8-carbonyl chloride lies in the diverse applications of its derivatives across various scientific disciplines. The ability to readily synthesize a wide range of amides and esters from this reactive intermediate opens up numerous possibilities for interdisciplinary research.

Medicinal Chemistry: The chroman nucleus is a privileged scaffold in drug discovery, with many derivatives exhibiting a wide range of biological activities. The synthesis of novel chroman-8-carboxamides and esters could lead to the discovery of new therapeutic agents. For instance, these derivatives could be screened for activity as anticancer, anti-inflammatory, or neuroprotective agents. The specific substitution at the 8-position could lead to unique structure-activity relationships that have not been previously explored.

Materials Science: Chroman derivatives have been investigated for their potential applications in materials science, including as components of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of various functional groups at the 8-position via the carbonyl chloride handle could be used to tune the photophysical and electronic properties of the chroman system. This could lead to the development of novel materials with tailored optical and electronic characteristics for a range of applications.

Agrochemicals: The chroman scaffold is also present in some naturally occurring and synthetic compounds with pesticidal activity. The derivatization of chroman-8-carbonyl chloride could lead to the discovery of new herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

Q & A

Q. What experimental design strategies are recommended for synthesizing chroman-8-carbonyl chloride?

Methodological Answer:

- Use a stepwise approach: (1) Start with chroman-8-carboxylic acid as the precursor. (2) Optimize reaction conditions (e.g., solvent choice, temperature) for thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂-mediated acyl chloride formation. (3) Monitor reaction progress via TLC or FTIR to confirm carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).

- Include control experiments to rule out side reactions, such as esterification or hydrolysis, by testing inert atmospheres (N₂/Ar) and anhydrous conditions .

- Document purification methods (e.g., vacuum distillation, recrystallization) and validate purity using melting point analysis and HPLC (>95% purity threshold) .

Q. How can spectroscopic techniques characterize chroman-8-carbonyl chloride’s structural integrity?

Methodological Answer:

- NMR : Use ¹³C NMR to confirm the carbonyl chloride signal (~170-180 ppm) and ¹H NMR to verify the chroman ring’s proton environment (e.g., aromatic protons at 6.5-7.5 ppm, methylene groups adjacent to oxygen).

- Mass Spectrometry : Employ high-resolution MS (HRMS) to confirm the molecular ion peak (M⁺) and isotopic pattern consistent with Cl⁻ presence.

- IR Spectroscopy : Identify the C-Cl stretch (550-850 cm⁻¹) and carbonyl stretch (1770-1820 cm⁻¹) to distinguish from ester or amide analogs .

Q. What are the best practices for assessing the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

- Design kinetic studies using varying nucleophiles (e.g., amines, alcohols) under controlled pH and solvent polarity.

- Quantify reaction rates via UV-Vis spectroscopy or GC-MS to track substrate depletion.

- Compare leaving group ability (Cl⁻ vs. other halides) by measuring activation energy (ΔG‡) via Arrhenius plots .

Advanced Research Questions

Q. How to resolve contradictions in reported stability data for chroman-8-carbonyl chloride under ambient conditions?

Methodological Answer:

- Conduct accelerated stability studies: Expose the compound to controlled humidity (20–80% RH), temperature (4°C to 40°C), and light (UV/visible) for 1–4 weeks.

- Use multivariate analysis (e.g., PCA) to identify degradation pathways (hydrolysis vs. photolysis) and quantify degradation products via LC-MS/MS.

- Reconcile discrepancies by comparing experimental protocols (e.g., storage vessel material, inert gas use) and validating results across independent labs .

Q. What computational methods can predict chroman-8-carbonyl chloride’s electronic properties and reactivity?

Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic regions (carbonyl carbon).

- Simulate reaction pathways with transition state theory (TST) to predict regioselectivity in nucleophilic attacks.

- Validate computational models against experimental Hammett substituent constants (σ⁺) for chroman derivatives .

Q. How to address inconsistencies in catalytic efficiency when using chroman-8-carbonyl chloride in asymmetric synthesis?

Methodological Answer:

- Apply DoE (Design of Experiments) to screen catalysts (e.g., chiral Lewis acids), solvents, and additives.

- Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry and correlate with steric/electronic parameters (e.g., Tolman’s cone angle, ligand backbone rigidity).

- Use cross-lagged panel analysis (CLPA) to isolate time-dependent deactivation factors (e.g., catalyst leaching, byproduct inhibition) .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of synthetic yields and spectral data?

Methodological Answer:

- Adopt the ACS Guidelines for NMR Data Reporting : Include solvent, reference standard (e.g., TMS), and integration values.

- For reproducibility: Publish raw spectral data (e.g., .jdx files) in supplementary materials and specify instrument calibration protocols (e.g., daily checks with polystyrene standards for GPC) .

Q. How to design a replication study for conflicting bioactivity results involving chroman-8-carbonyl chloride derivatives?

Methodological Answer:

- Use a standardized bioassay protocol (e.g., MIC for antimicrobial studies) across labs, with shared cell lines/reagents to minimize variability.

- Apply meta-analysis to quantify heterogeneity (I² statistic) and identify moderators (e.g., derivative substituents, assay incubation time) .

Ethical and Methodological Considerations

Q. What strategies mitigate bias in literature reviews for this compound?

Methodological Answer:

Q. How to navigate regulatory discrepancies in handling chroman-8-carbonyl chloride across regions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.